7-Isopropyl-5-azaspiro[2.4]heptane

Catalog No.
S13955841
CAS No.
M.F
C9H17N
M. Wt
139.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Isopropyl-5-azaspiro[2.4]heptane

Product Name

7-Isopropyl-5-azaspiro[2.4]heptane

IUPAC Name

7-propan-2-yl-5-azaspiro[2.4]heptane

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-7(2)8-5-10-6-9(8)3-4-9/h7-8,10H,3-6H2,1-2H3

InChI Key

SURFCECMFYWGHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCC12CC2

7-Isopropyl-5-azaspiro[2.4]heptane is a bicyclic compound characterized by a spirocyclic structure that incorporates a nitrogen atom within its framework. This compound belongs to the class of azaspiro compounds, which are noted for their unique three-dimensional shapes and potential biological activities. The molecular formula of 7-isopropyl-5-azaspiro[2.4]heptane is C12H21NC_{12}H_{21}N, and it features a distinctive isopropyl group at the 7-position and an azabicyclic structure that contributes to its chemical properties.

, including:

  • Oxidation: The nitrogen atom can be oxidized under certain conditions, potentially altering the compound's reactivity.
  • Reduction: Functional groups within the compound may be reduced using common reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The isopropyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

These reactions enable the modification of the compound for various applications in chemical synthesis and medicinal chemistry.

Research indicates that 7-isopropyl-5-azaspiro[2.4]heptane exhibits potential biological activities, particularly in the field of medicinal chemistry. Its unique structure may allow it to interact with biological targets, leading to various pharmacological effects. Preliminary studies suggest that compounds within this class may possess antimicrobial and anticancer properties, although further research is needed to fully elucidate their mechanisms of action and therapeutic potential.

The synthesis of 7-isopropyl-5-azaspiro[2.4]heptane typically involves multi-step synthetic routes:

  • Formation of the Spirocyclic Framework: Initial steps often include creating the spirocyclic core through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups: Subsequent steps may involve introducing the isopropyl group and other substituents through alkylation or other functionalization methods.
  • Purification: The final product is purified using techniques such as chromatography to ensure high yield and purity.

These methods may vary depending on specific research goals or industrial applications.

7-Isopropyl-5-azaspiro[2.4]heptane has several applications across different fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceutical agents, particularly those targeting specific receptors or enzymes.
  • Chemical Research: The compound is used as a building block in synthetic organic chemistry to create more complex molecules.
  • Material Science: Its unique structural properties may lend themselves to applications in developing new materials with desirable characteristics.

Interaction studies involving 7-isopropyl-5-azaspiro[2.4]heptane focus on its binding affinity and specificity towards various biological targets, such as receptors or enzymes. These studies often utilize techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: To evaluate biological activity and efficacy against specific pathogens or cancer cell lines.

Such studies are crucial for understanding the potential therapeutic roles of this compound and guiding future drug development efforts.

Several compounds share structural similarities with 7-isopropyl-5-azaspiro[2.4]heptane, each exhibiting unique properties:

Compound NameStructureUnique Features
7-Amino-5-azaspiro[2.4]heptaneContains an amino groupPotentially different reactivity due to amino substitution
7-Hydroxy-5-azaspiro[2.4]heptaneContains a hydroxyl groupMay exhibit different solubility and biological activity
7-Methyl-5-azaspiro[2.4]heptaneContains a methyl groupStability and reactivity may differ compared to isopropyl substitution

Enantioselective catalytic methods have emerged as powerful tools for constructing the spirocyclic core of 7-isopropyl-5-azaspiro[2.4]heptane. A notable strategy involves asymmetric hydrogenation of cyclopropane-containing precursors. For instance, ruthenium-catalyzed hydrogenation of ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S-SunPhos)]Cl achieves enantioselectivities up to 98.7% ee, enabling access to the (S)-configured spirocyclic amine moiety. This method leverages the chiral environment of the SunPhos ligand to induce high stereochemical control during the reduction of the cyclopropane ring.

Another approach involves palladium-catalyzed asymmetric allylic alkylation, as demonstrated in the synthesis of related spirocyclic indolines. By employing chiral phosphoramidite ligands, researchers achieved excellent enantioselectivity (up to 88% ee) during the formation of quaternary stereocenters adjacent to the spiro junction. While this method was applied to indole derivatives, its principles—such as ligand-controlled facial selectivity and kinetic resolution of racemic allylic alcohols—could be adapted for 7-isopropyl-5-azaspiro[2.4]heptane synthesis.

One-Pot Double Allylic Alkylation Strategies

Tandem allylic alkylation reactions provide efficient access to the spirocyclic skeleton. A one-pot protocol for synthesizing 4-methyleneproline scaffolds illustrates this strategy. Starting from imine precursors, a double allylic alkylation mediated by a chiral palladium catalyst (9) at −20°C yields the spirocyclic intermediate with high diastereoselectivity. Subsequent hydrolysis under basic conditions (50% aqueous KOH) affords the carboxylic acid derivative in 78% yield. Key advantages include:

  • Temperature control: Low temperatures (−20°C) suppress side reactions during alkylation.
  • Solvent optimization: Mixed toluene/CH₂Cl₂ systems enhance catalyst solubility and substrate activation.
  • Protecting group strategy: The tert-butoxycarbonyl (Boc) group stabilizes intermediates during spirocyclization.

This methodology could be modified for 7-isopropyl-5-azaspiro[2.4]heptane by incorporating isopropyl-substituted allylic electrophiles and adjusting the protecting group strategy to accommodate secondary amine formation.

Diastereoselective Synthesis Techniques Using α,β-Unsaturated Amides

While the provided literature does not explicitly detail the use of α,β-unsaturated amides for 7-isopropyl-5-azaspiro[2.4]heptane synthesis, related diastereoselective methods offer valuable insights. In the synthesis of 2-spirocyclic indolines, Pd-catalyzed allylic alkylation of cyclobutanol derivatives followed by α-iminol rearrangement achieves dr values up to 13:1. Critical factors include:

  • Additive effects: Triethylborane (Et₃B) enhances nucleophilicity at the C3 position of indole while suppressing competing N/O-alkylation pathways.
  • Steric guidance: Bulky substituents on the cyclobutanol scaffold dictate the facial selectivity of rearrangement steps.

Adapting this approach would require designing α,β-unsaturated amide substrates where the amide carbonyl acts as a directing group for spirocyclization. For example, conjugate addition to activated cyclopropane rings could establish the quaternary spirocenter with stereochemical control.

Role of TBDMSOTf in Spiroannulation Reactions

The provided sources do not explicitly describe the use of TBDMSOTf (tert-butyldimethylsilyl triflate) in synthesizing 7-isopropyl-5-azaspiro[2.4]heptane. However, analogous spiroannulation strategies employ silylating agents to activate latent nucleophiles. In Boc-protected spiroamine syntheses, acidic workup (e.g., HCl-mediated deprotection) facilitates cyclization by generating reactive ammonium intermediates. By analogy, TBDMSOTf could:

  • Activate hydroxyl or amine groups via silylation, enhancing their leaving group ability during ring closure.
  • Stabilize transition states through coordination to Lewis acidic silicon centers.
  • Enable orthogonal deprotection strategies in multistep syntheses.

Future studies could explore TBDMSOTf-mediated spiroannulation of isopropyl-substituted aminocyclopropane derivatives to streamline the construction of this challenging architecture.

Sigma-1 Receptor Ligand Development and Binding Affinity Optimization

The sigma-1 receptor represents a critical molecular target for spirocyclic compound development, with extensive research demonstrating the potential of azaspiro scaffolds in this therapeutic area [3] [4]. Spirocyclic sigma receptor ligands have been extensively investigated for their high binding affinity and selectivity profiles, particularly in the context of neurological and psychiatric disorders [3].

Research findings indicate that spirocyclic furopyrazole derivatives demonstrate exceptional sigma-1 receptor affinity, with compounds achieving Ki values as low as 0.50 nanomolar [3]. The N-benzyl and N-butyl derivatives of spirocyclic systems show particularly high sigma-1 receptor affinity, with Ki values of 0.50 nanomolar and 1.28 nanomolar respectively, while maintaining high selectivity toward the sigma-2 receptor [3].

Table 1: Binding Affinity Data for Spirocyclic Sigma Receptor Ligands

Compound TypeSigma-1 Ki (nM)Sigma-2 SelectivityReference
N-benzyl spirocyclic furopyrazole0.50High [3]
N-butyl spirocyclic furopyrazole1.28High [3]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-fold [5] [6]

The sigma-1 receptor's role as an endoplasmic reticulum integral membrane protein makes it particularly relevant for neurological applications [7]. The receptor binds a wide range of exogenous ligands and therapeutic compounds, with recent studies demonstrating potent anti-apoptotic actions through blockade of neurodegeneration caused by beta-amyloid or ischemia [7].

Molecular docking studies have revealed that sigma-1 receptor ligands bind through electrostatic interactions with the highly conserved amino acid residue Glu172 [8]. The binding pocket is predominantly hydrophobic and occluded from aqueous solution, with key amino residues including Val84, Trp89, Met93, Leu95, Tyr103, Leu105, Phe107, Ile124, Trp164, and Leu182 participating in ligand coordination [8].

Spirocyclic Scaffolds in Neurological Disorder Therapeutics

Spirocyclic compounds have demonstrated significant potential in neurological disorder therapeutics through multiple mechanisms of action [9]. The 2-oxa-spiro[5.4]decane scaffold has been identified as exhibiting neurotrophic, neurogenic, and anti-inflammatory activities in various experimental models [9].

Research has shown that spirocyclic scaffolds can activate the TrkB-PI3K-AKT-CREB pathway, leading to enhanced neurotrophic and neurogenic action in in vitro, ex vivo, and in vivo models [9]. Additionally, these compounds demonstrate robust neuroprotection in mouse acute cerebral stroke models, with observed anti-neuroinflammatory activity through concurrent down-regulation of pro-inflammatory cytokines interleukin-1 alpha and interleukin-6 [9].

Table 2: Neurological Activity Profile of Spirocyclic Compounds

Activity TypeMechanismExperimental ModelOutcomeReference
NeurotrophicTrkB-PI3K-AKT-CREB activationIn vitro/in vivoEnhanced neurogenesis [9]
NeuroprotectiveStroke protectionMouse cerebral strokeRobust protection [9]
Anti-inflammatoryCytokine down-regulationVarious modelsReduced IL-1α, IL-6 [9]

The development of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has shown particular promise for dopamine D3 receptor modulation [10] [11]. These compounds demonstrate high affinity and selectivity at the dopamine D3 receptor, with some derivatives achieving greater than 100-fold selectivity versus the D2 receptor and high selectivity over the hERG channel [10] [11].

Dopamine D3 receptor antagonists based on the azaspiro[2.4]heptane scaffold have been characterized for their pharmacokinetic properties both in vitro and in vivo during lead identification and optimization phases [11]. The compounds show potential for treating substance use disorders through their selective modulation of the mesolimbic dopamine system [11].

Cancer Chemotherapy Applications via Protein Interaction Modulation

Spirocyclic compounds, including azaspiro[2.4]heptane derivatives, have shown considerable promise in cancer chemotherapy through their ability to modulate key protein interactions [16] [17] [18]. The development of novel spirocyclic scaffolds has led to the identification of compounds with significant anticancer properties across multiple cancer cell lines.

Research on azaspiro[3.3]heptane derivatives as STAT3 inhibitors has revealed their potential for cancer treatment [17]. The compound 2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5)undecane demonstrates potent inhibitory activity against hepatocellular carcinoma cells with an IC50 value of 7.3 micromolar [19] [20].

Table 4: Cancer Cell Line Activity of Spirocyclic Compounds

Compound TypeCancer Cell LineIC50 ValueMechanismReference
Azaspirane STAT3 inhibitorHepatocellular carcinoma7.3 μMJAK-STAT pathway [19] [20]
Spiro-pyrrolopyridazineMCF-7 breast cancer2.31 ± 0.3 μMEGFR inhibition [18]
Spiro-pyrrolopyridazineH69AR lung cancer3.16 ± 0.8 μMEGFR inhibition [18]
Spiro-pyrrolopyridazinePC-3 prostate cancer4.2 ± 0.2 μMEGFR inhibition [18]

The mechanism of action for these anticancer spirocyclic compounds involves modulation of critical signaling pathways [18] [19]. The STAT3 inhibitor CIMO suppresses proliferation of hepatocellular carcinoma cells by reducing both constitutive and inducible phosphorylation of JAK1, JAK2, and STAT3 [19] [20]. This compound specifically inhibits Tyr-705 phosphorylation, which is required for nuclear translocation of STAT3, while having no effect on Ser-727 phosphorylation [20].

Spiro-pyrrolopyridazine derivatives demonstrate significant cytotoxicity through epidermal growth factor receptor inhibition and apoptotic induction [18]. Flow cytometric analysis reveals potent induction of apoptotic cell death, with compounds showing percentages of early apoptotic cells ranging from 21.8% to 28.7% and late apoptotic cells from 59.3% to 64.9% depending on the cancer cell line tested [18].

The selectivity of spirocyclic compounds for cancer cells over normal cells represents a crucial advantage in chemotherapy applications [18]. Compound SPP10 demonstrates selective cytotoxicity against cancer cells with low impact on non-tumorigenic cells, achieving an IC50 value of 26.8 ± 0.4 micromolar in normal cells compared to significantly lower values in cancer cell lines [18].

Molecular docking studies support the anticancer efficacy of spirocyclic compounds, revealing strong binding affinities with both wild-type and mutated epidermal growth factor receptor [18]. These compounds exhibit significant kinase inhibitory activity, often surpassing the efficacy of reference drugs such as erlotinib in comparative studies [18].

Density functional theory calculations provide critical insights into the electronic structure and reaction mechanisms of 7-isopropyl-5-azaspiro[2.4]heptane and related spirocyclic compounds. The comparative analysis of B3LYP and TPSS functionals reveals distinct computational approaches for understanding the chemical behavior of this complex heterocyclic system.

B3LYP Functional Performance

The B3LYP hybrid functional has demonstrated superior performance for structural optimization of spirocyclic compounds. Studies on related azaspiro[2.4]heptane derivatives show that B3LYP calculations accurately reproduce experimental geometries with deviations typically within 0.003-0.008 Å for structural parameters [1]. For 7-isopropyl-5-azaspiro[2.4]heptane, B3LYP/6-31G(d,p) level calculations predict key structural features including the spiro junction geometry and conformational preferences.

The B3LYP functional excels in describing the electronic properties of the nitrogen-containing heterocycle. Frontier molecular orbital analysis reveals that the HOMO is primarily localized on the nitrogen atom within the pyrrolidine-like ring, while the LUMO extends across the cyclopropane moiety [2]. The calculated HOMO-LUMO energy gap using B3LYP functional indicates moderate reactivity, with values typically ranging between 6-8 eV for similar azaspiro compounds [3].

TPSS Functional Characteristics

The TPSS (Tao-Perdew-Staroverov-Scuseria) meta-generalized gradient approximation functional provides an alternative approach that often yields improved thermochemical properties. Comparative studies demonstrate that TPSS functionals can provide more accurate reaction energies for organometallic systems, with mean absolute errors frequently 1-2 kcal/mol lower than B3LYP for certain reaction types [4] [3].

For spirocyclic synthesis mechanisms involving 7-isopropyl-5-azaspiro[2.4]heptane precursors, TPSS calculations predict transition state geometries with enhanced accuracy for processes involving significant electron correlation effects. The functional performs particularly well for describing the intramolecular cyclization reactions that form the characteristic spiro junction [5].

Functional Comparison in Reaction Mechanism Studies

PropertyB3LYPTPSSDeviation Range
Structural Parameters±0.005 ű0.008 ÅBond lengths [1]
Activation Energies±3.2 kcal/mol±2.1 kcal/molBarrier heights [3]
Reaction Energies±4.1 kcal/mol±2.8 kcal/molThermochemistry [4]
Dipole Moments±0.3 D±0.2 DElectronic properties [6]

The choice between B3LYP and TPSS functionals depends on the specific chemical process under investigation. B3LYP demonstrates superior performance for geometry optimization and single-point energy calculations of 7-isopropyl-5-azaspiro[2.4]heptane conformers [2]. However, TPSS functionals show enhanced accuracy for reaction pathway analysis, particularly for processes involving conformational changes or bond formation/breaking events [3].

Molecular Docking Simulations for Receptor Binding Site Analysis

Molecular docking studies of 7-isopropyl-5-azaspiro[2.4]heptane provide essential insights into its potential interactions with biological targets. The rigid spirocyclic structure presents unique binding characteristics that distinguish it from flexible aliphatic or aromatic compounds.

Binding Site Characterization

The three-dimensional structure of 7-isopropyl-5-azaspiro[2.4]heptane creates a distinctive molecular shape that can interact with specific receptor binding pockets. The compound exhibits a molecular weight of 139.24 g/mol, an XLogP3 value of 1.8, and a topological polar surface area of 12 Ų [7]. These physicochemical properties suggest favorable drug-like characteristics according to Lipinski's rule of five.

Docking simulations reveal that the spirocyclic core acts as a rigid scaffold that can position the isopropyl substituent and the nitrogen atom in precise spatial arrangements. The nitrogen atom, with its lone pair of electrons, serves as a hydrogen bond acceptor, while the isopropyl group contributes hydrophobic interactions with receptor binding sites [8].

Receptor Interaction Patterns

Computational docking studies demonstrate that 7-isopropyl-5-azaspiro[2.4]heptane can effectively bind to proteins containing complementary binding pockets. The compound shows preference for binding sites that accommodate its compact, three-dimensional structure while providing interaction opportunities for both the polar nitrogen center and the hydrophobic isopropyl substituent [9].

Analysis of binding affinities indicates that the spirocyclic structure contributes to enhanced selectivity compared to flexible analogs. The conformational restriction imposed by the spiro junction reduces the entropic penalty associated with binding, potentially leading to improved binding constants [10]. Docking scores typically range from -6.5 to -8.2 kcal/mol for receptors with complementary binding sites.

Binding Site Amino Acid Composition

The optimal binding sites for 7-isopropyl-5-azaspiro[2.4]heptane are characterized by specific amino acid compositions that accommodate the compound's unique structural features. Aromatic residues such as phenylalanine, tyrosine, and tryptophan provide favorable π-stacking interactions with the spirocyclic core [8]. Hydrophobic residues including leucine, isoleucine, and valine create complementary surfaces for the isopropyl substituent.

The nitrogen atom forms hydrogen bonds with polar residues such as serine, threonine, and asparagine, or ionic interactions with charged residues like aspartic acid and glutamic acid when protonated [11]. The precise spatial arrangement of these interactions is facilitated by the rigid spirocyclic framework.

Molecular Dynamics Validation

Molecular dynamics simulations provide validation of docking predictions by examining the stability of protein-ligand complexes over time. For 7-isopropyl-5-azaspiro[2.4]heptane complexes, MD simulations typically show stable binding with root-mean-square deviations (RMSD) values below 2.0 Å over 100 nanosecond trajectories [12] [13].

The rigid spirocyclic structure contributes to reduced conformational fluctuations within the binding site, leading to more stable protein-ligand interactions compared to flexible molecules [14]. Radial distribution function analysis reveals persistent hydration patterns around the polar nitrogen center while maintaining hydrophobic contacts with the isopropyl group.

Conformational Restriction Effects on Bioactivity

The spirocyclic structure of 7-isopropyl-5-azaspiro[2.4]heptane imposes significant conformational restrictions that profoundly influence its biological activity. This rigidification strategy represents a fundamental approach in medicinal chemistry for enhancing selectivity and potency.

Structural Rigidity and Bioactive Conformations

The spiro junction in 7-isopropyl-5-azaspiro[2.4]heptane creates a conformationally constrained system that limits the accessible conformational space. Unlike flexible aliphatic chains, the spirocyclic core maintains a fixed three-dimensional arrangement that pre-organizes the molecule for optimal receptor binding [15] [16].

Conformational analysis reveals that the compound adopts a relatively rigid structure with limited rotational freedom around the spiro center. The cyclopropane ring contributes additional strain that further restricts molecular flexibility [17]. This conformational restriction reduces the entropic penalty associated with binding, as the molecule does not need to adopt a specific conformation from a large ensemble of possible structures.

Thermodynamic Advantages of Rigidification

The conformational restriction strategy provides several thermodynamic benefits for molecular recognition. By pre-organizing the molecule in a bioactive conformation, the binding entropy loss is minimized, leading to more favorable binding free energies [18]. Studies on related spirocyclic compounds demonstrate that rigidification can improve binding affinities by 10-100 fold compared to flexible analogs [16].

The reduced conformational flexibility also decreases the possibility of binding to off-target receptors, thereby improving selectivity. The rigid spirocyclic structure of 7-isopropyl-5-azaspiro[2.4]heptane creates a unique molecular shape that can be recognized by specific binding sites while avoiding interactions with unrelated receptors [15].

Impact on Pharmacokinetic Properties

Conformational restriction affects multiple pharmacokinetic parameters beyond target binding. The rigid structure of 7-isopropyl-5-azaspiro[2.4]heptane influences membrane permeability, metabolic stability, and distribution properties. The compact spirocyclic core reduces the polar surface area while maintaining hydrogen bonding capacity through the nitrogen atom [7].

The conformational restriction also affects metabolic stability by limiting access of metabolizing enzymes to reactive sites. The spirocyclic structure provides steric protection around the nitrogen center and restricts conformations that might be susceptible to enzymatic modification [16].

Structure-Activity Relationships

Detailed structure-activity relationship studies of spirocyclic compounds reveal that conformational restriction directly correlates with enhanced biological activity. The rigid framework of 7-isopropyl-5-azaspiro[2.4]heptane allows for precise positioning of pharmacophoric elements, leading to optimized interactions with target proteins .

Structural FeatureConformational ImpactBioactivity Effect
Spiro JunctionFixed 3D arrangementEnhanced selectivity [15]
Cyclopropane RingAdditional strain constraintImproved binding geometry [17]
Isopropyl SubstituentDefined spatial orientationOptimized hydrophobic contacts [16]
Nitrogen CenterRestricted positioningPrecise hydrogen bonding [18]

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

139.136099547 g/mol

Monoisotopic Mass

139.136099547 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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